![molecular formula C16H12N2O3 B3041930 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid CAS No. 420846-72-6](/img/structure/B3041930.png)
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid
Übersicht
Beschreibung
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is a chemical compound with the molecular formula C16H12N2O3 . It is a solid substance and has a molecular weight of 280.28 .
Molecular Structure Analysis
The molecular structure of 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid consists of a phthalazinone ring attached to a benzoic acid group via a methylene bridge . The phthalazinone ring contains a nitrogen atom and a ketone functional group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 280.28 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid:
Anticancer Research
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is a key intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP). PARP inhibitors, such as olaparib, are used in the treatment of various cancers, including ovarian and breast cancer . These inhibitors work by preventing cancer cells from repairing their DNA, leading to cell death.
Drug Development
This compound is utilized in the design of isocorydine derivatives, which have shown significant anticancer effects . Isocorydine is an alkaloid with potential therapeutic applications, and its derivatives are being explored for their enhanced efficacy and reduced toxicity in cancer treatment.
Pharmacological Studies
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is also used in pharmacological studies to understand the mechanisms of action of various drugs. By studying its interactions and effects, researchers can gain insights into the pharmacokinetics and pharmacodynamics of related compounds, aiding in the development of more effective medications .
Biochemical Research
In biochemical research, this compound serves as a tool to study enzyme inhibition and protein interactions. Its structure allows it to bind to specific enzymes, making it useful in the investigation of enzyme kinetics and the development of enzyme inhibitors .
Molecular Biology
In molecular biology, 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is used to study DNA repair mechanisms. By inhibiting PARP, researchers can explore how cells respond to DNA damage and identify potential targets for therapeutic intervention .
Chemical Synthesis
This compound is an important intermediate in the synthesis of various chemical entities. Its unique structure allows for the creation of complex molecules that can be used in a wide range of chemical reactions and processes .
Medicinal Chemistry
In medicinal chemistry, 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is used to design and synthesize new therapeutic agents. Its ability to form stable complexes with biological molecules makes it a valuable starting material for the development of novel drugs .
Toxicology Studies
Finally, this compound is used in toxicology studies to assess the safety and potential side effects of new drugs. By studying its toxicity profile, researchers can predict the adverse effects of related compounds and improve their safety profiles .
Wirkmechanismus
Target of Action
The primary target of “3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid” is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the repair of single-strand DNA breaks .
Mode of Action
This compound interacts with its target, PARP, by inhibiting its activity . The inhibition of PARP prevents the repair of single-strand DNA breaks, which can lead to double-strand breaks when the DNA replicates .
Biochemical Pathways
The inhibition of PARP affects the DNA damage response pathway . This accumulation of DNA damage can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .
Result of Action
The result of the action of “3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid” is the induction of cell death in cells with defects in DNA repair pathways . This makes it a potential therapeutic agent for treating cancers with these defects .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Eigenschaften
IUPAC Name |
3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-7-2-1-6-12(13)14(17-18-15)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEQJTGFMWZFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.